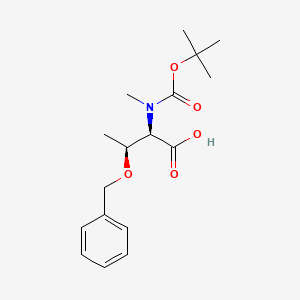
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is a chiral compound with potential applications in various fields of chemistry and biology. The compound’s structure includes a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-benzyloxy-2-hydroxypropanoic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Formation of the Butanoic Acid Moiety: The protected intermediate undergoes a series of reactions, including esterification and subsequent hydrolysis, to introduce the butanoic acid moiety.
Final Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
化学反応の分析
Types of Reactions
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition or activation. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules.
類似化合物との比較
Similar Compounds
(2R,3S)-3-benzyloxy-2-amino-butanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(ethyl)-amino]-butanoic acid: Contains an ethyl group instead of a methyl group, affecting its steric properties.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(methyl)-amino]-pentanoic acid: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. The Boc protecting group provides stability during synthetic transformations, while the chiral centers enable enantioselective reactions.
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
(2R,3S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m0/s1 |
InChIキー |
DMYNYZJGZSJUGU-GXTWGEPZSA-N |
異性体SMILES |
C[C@@H]([C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















